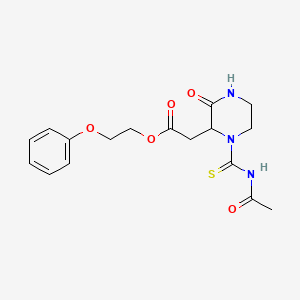

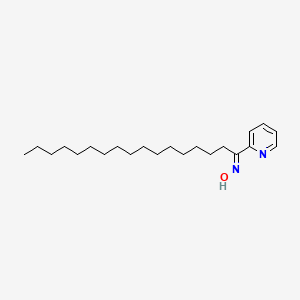

2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenoxyethanol is an antiseptic used as a hand disinfectant or preservative in medications. It is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .

Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Molecular Structure Analysis

The molecular formula for 2-Phenoxyethyl acetate, a related compound, is C10H12O3. Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis

2-Phenoxyethyl acetate is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Scientific Research Applications

Cyclization Reactions in Chemical Synthesis

Cyclization of various cyanamides with compounds like methyl anthranilates and methyl 2-(3-oxopiperazin-2-yl)acetate leads to the formation of novel heterocyclic compounds, showcasing a method for synthesizing complex molecules possibly relevant to pharmaceutical research (Shikhaliev et al., 2008).

Novel Annelated 2-Oxopiperazines Synthesis

Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides produces novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates, demonstrating the chemical versatility of oxopiperazine derivatives for creating bioactive molecules (Svetlana et al., 2015).

Antibacterial and Antifungal Compound Development

Research involving the synthesis and microbial evaluation of new pyridine derivatives, including those related to piperazine and acetate functionalities, provides a foundation for the development of novel antimicrobial agents (Patel & Agravat, 2007).

GPIIb/IIIa Antagonists Synthesis for Thrombotic Diseases

The creation of 2-oxopiperazine derivatives as GPIIb/IIIa antagonists illustrates the application of such compounds in potentially treating thrombotic diseases, offering insights into cardiovascular drug development (Kitamura et al., 2001).

Anaerobic Ether Cleavage Mechanism

The study on anaerobic ether cleavage of 2-phenoxyethanol into phenol and acetate by specific bacteria demonstrates the biochemical transformation capabilities and potential biotechnological applications of ether compounds (Speranza et al., 2002).

Mechanism of Action

Target of Action

Similar compounds like 2-phenoxyethyl acrylate are known to be involved in polymerization reactions .

Mode of Action

It’s structurally similar to 2-phenoxyethyl acrylate, which is known to participate in ultraviolet (uv) initiated polymerization reactions . This suggests that 2-Phenoxyethyl 2-(1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl)acetate might also interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to 2-phenoxyethyl acrylate, it might be involved in the formation of polymer networks .

Pharmacokinetics

It’s known that the compound is almost insoluble in water , which could impact its bioavailability.

Result of Action

Based on its structural similarity to 2-phenoxyethyl acrylate, it might contribute to the formation of polymer networks .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water could affect its distribution in an aqueous environment. Furthermore, its reactivity under UV light suggests that light exposure might influence its activity.

Safety and Hazards

Future Directions

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition. From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

Related compounds such as 2-Phenoxyethanol have been used as preservatives in cosmetics and have shown to inactivate bacteria and several types of yeast

Molecular Mechanism

It is known that related compounds can undergo reactions at the benzylic position, which typically involve free radical bromination, nucleophilic substitution, and oxidation

Dosage Effects in Animal Models

Related compounds such as 2-Phenoxyethanol have been studied in rats, showing that the compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid

properties

IUPAC Name |

2-phenoxyethyl 2-[1-(acetylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S/c1-12(21)19-17(26)20-8-7-18-16(23)14(20)11-15(22)25-10-9-24-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,18,23)(H,19,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFLAMIZQMCTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)N1CCNC(=O)C1CC(=O)OCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)

![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)

![2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide](/img/structure/B2794901.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)

![[1-(propan-2-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B2794907.png)

![ethyl 4-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-3-oxobutanoate](/img/structure/B2794910.png)

![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)